4-(Piperidin-2-yl)pyridazine hydrochloride
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Overview
Description
4-(Piperidin-2-yl)pyridazine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at the 1 and 2 positions, and a piperidine ring attached to the 4-position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)pyridazine hydrochloride typically involves the reaction of piperidine with pyridazine derivatives under specific conditions. One common synthetic route is the nucleophilic substitution reaction, where a suitable leaving group on the pyridazine ring is replaced by the piperidine moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-2-yl)pyridazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(Piperidin-2-yl)pyridazine hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it can serve as a building block for the synthesis of more complex molecules In biology, it may be used as a probe to study biological systems. In industry, it can be used as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which 4-(Piperidin-2-yl)pyridazine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
Comparison with Similar Compounds
4-(Piperidin-2-yl)pyridazine hydrochloride can be compared with other similar compounds, such as 2-(Piperidin-4-yl)acetamides and 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride. These compounds share the piperidine nucleus but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
4-piperidin-2-ylpyridazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-5-10-9(3-1)8-4-6-11-12-7-8;/h4,6-7,9-10H,1-3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPFTNUTMCHQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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